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Compound of Interest

Compound Name: Tween 65

Cat. No.: B1164928 Get Quote

Technical Support Center: Removal of Residual
Tween 65
This guide provides researchers, scientists, and drug development professionals with

comprehensive information, troubleshooting advice, and detailed protocols for the effective

removal of residual Tween 65 (Polysorbate 65) from final products.

Frequently Asked Questions (FAQs)
Q1: What is Tween 65 and why is its removal from a final product necessary?

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier,

stabilizer, and dispersing agent in a variety of industries, including pharmaceuticals and

cosmetics. It is essential for solubilizing and stabilizing proteins and preventing their

aggregation or adsorption to surfaces.[1][2] However, residual Tween 65 in a final product can

cause several issues:

Interference with downstream applications: Detergents can suppress peptide ionization in

mass spectrometry, interfere with ELISA and 2D-electrophoresis, and affect chromatographic

analyses.

Product purity and quality: High concentrations of residual surfactants can be considered

impurities. The degradation of polysorbates can lead to the formation of particles, affecting
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the quality and stability of biotherapeutics.[3][4][5]

Regulatory requirements: Regulatory agencies require the quantification and control of

excipients like polysorbates in final drug products to ensure product safety and consistency.

[1]

Q2: What are the common methods for removing residual Tween 65?

Several methods can be employed to remove Tween 65, each with its own advantages and

limitations. The most common techniques include:

Affinity/Hydrophobic Adsorption Chromatography: Utilizes resins that specifically bind

detergents. Polystyrene-based resins or specialized commercial columns are highly

effective.[6]

Diafiltration (DF): A membrane-based process that removes small molecules like detergent

monomers from a solution while retaining larger molecules like proteins.[7][8] It is often

performed in constant volume mode, where a new buffer is added at the same rate as the

filtrate is removed.[8]

Precipitation: Involves adding a solvent, typically cold acetone, to cause the protein to

precipitate.[9] The protein pellet is then separated from the supernatant containing the

detergent.

Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size.

It can separate larger protein molecules from smaller detergent monomers.[10]

Ion-Exchange Chromatography (IEX): Can be used if the protein and detergent have

different net charges, allowing the protein to bind to the resin while the detergent flows

through.[10]

Q3: How do I choose the most suitable removal method for my experiment?

The choice of method depends on several factors:

Properties of your protein: Consider its stability in organic solvents (for precipitation), its size

(for diafiltration and SEC), and its surface hydrophobicity.
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Downstream application: For sensitive applications like mass spectrometry, a highly efficient

method like affinity chromatography is often preferred.

Scale of the experiment: Diafiltration is suitable for large volumes, while spin columns with

affinity resins are ideal for smaller sample volumes.[11]

Critical Micelle Concentration (CMC) of Tween 65: Methods like dialysis and diafiltration are

most effective at removing detergent monomers, not the larger micelles that form above the

CMC. Diluting the sample below the CMC can improve removal efficiency but may not be

practical for all samples.[12]

Q4: How can I detect and quantify the amount of residual Tween 65?

Robust analytical methods are necessary to confirm the removal of Tween 65. Common

techniques include:

High-Performance Liquid Chromatography (HPLC): Methods such as Reversed-Phase

HPLC (RP-HPLC) coupled with detectors like Charged Aerosol Detector (CAD), Evaporative

Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are frequently used for

accurate quantitation.

Colorimetric Assays: Methods based on derivatization, such as using cobalt-thiocyanate, can

be used to quantify polysorbates, though they may require a prior extraction step to remove

interfering proteins.[13]

Q5: What are the acceptable limits for residual Tween 65 in a final product?

There are no universal regulatory limits for residual Tween 65; the acceptable level is product-

specific.[2] The concentration of polysorbates in commercial biopharmaceutical products is

typically in the range of 0.01% to 0.05% (w/v).[14] The control strategy for polysorbates

involves understanding its impact on the product's critical quality attributes (CQAs) and

ensuring that its concentration and degradation levels do not compromise the product's stability

and safety.[1][2]

Data Presentation
Table 1: Comparison of Common Tween 65 Removal Methods
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Method Principle Advantages Disadvantages
Representative
Efficiency

Affinity/Hydropho

bic Adsorption

Hydrophobic

interaction

between resin

and detergent

High efficiency

and specificity;

high protein

recovery;

available in

convenient

formats (e.g.,

spin columns).[5]

Resin capacity

can be a limiting

factor; potential

for non-specific

protein binding.

>99% detergent

removal with

>87% protein

recovery (for

Tween 20).[5]

Diafiltration (DF)

Size-based

separation using

a semipermeable

membrane

Scalable; can be

used for buffer

exchange

simultaneously;

non-denaturing.

[8]

Inefficient at

removing

detergent

micelles (above

CMC); potential

for protein loss

due to

membrane

adsorption.[12]

>99.5% removal

of permeable

solutes after 6

diafiltration

volumes.[7][15]

Acetone

Precipitation

Protein

precipitation in

cold organic

solvent

Concentrates the

protein sample;

effective at

removing many

contaminants.

[16]

High risk of

protein

denaturation and

aggregation;

pellet can be

difficult to

resolubilize.[9]

[16]

Varies by protein;

primary risk is to

protein recovery

and activity, not

removal

efficiency.

Size-Exclusion

Chromatography

(SEC)

Separation

based on

molecular size

Gentle, non-

denaturing

conditions; can

also be used for

buffer exchange.

Inefficient for

detergents with

low CMCs (large

micelles); can

lead to sample

dilution.[5][10]

Dependent on

the size

difference

between protein

and detergent

micelles.
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Table 2: Example Performance of a Commercial Detergent Removal Resin

Data below is for Tween 20, which is structurally similar to Tween 65, using Pierce Detergent

Removal Resin as a representative example.

Parameter Value Reference

Starting Detergent

Concentration
0.25% [5]

Detergent Removal Efficiency >99% [5]

Protein (BSA) Recovery ~87% [5]

Experimental Protocols
Protocol 1: Tween 65 Removal Using a Commercial Affinity Resin (Spin Column Format)

This protocol is a general guideline for using commercially available detergent removal spin

columns. Always refer to the manufacturer's specific instructions.

Materials:

Detergent removal spin column

Equilibration/Wash Buffer (e.g., PBS or Tris-buffered saline)

Collection tubes

Centrifuge

Procedure:

Resin Preparation: If the resin is in a slurry, gently swirl the bottle to create a uniform

suspension.

Column Equilibration: a. Remove the column's bottom tab and place it in a collection tube. b.

Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the
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storage buffer. c. Add 500 µL of Equilibration Buffer to the column. Centrifuge for 1-2 minutes

and discard the flow-through. d. Repeat the equilibration step two more times.

Sample Loading: a. Place the equilibrated column into a fresh collection tube. b. Slowly

apply your protein sample containing Tween 65 to the center of the resin bed. c. Incubate the

column for 2-5 minutes at room temperature to allow the detergent to bind to the resin.

Protein Elution: a. Centrifuge the column for 2 minutes at the recommended speed to collect

the purified, detergent-free protein sample. The eluate contains your protein.

Regeneration (Optional): Some resins can be regenerated for reuse. Follow the

manufacturer's protocol, which typically involves washing with a high-concentration organic

solvent followed by extensive re-equilibration.

Protocol 2: Tween 65 Removal Using Continuous Diafiltration (DF)

This protocol describes a constant-volume diafiltration process to exchange a Tween 65-

containing buffer with a new, detergent-free buffer.

Materials:

Tangential Flow Filtration (TFF) system or a centrifugal concentrator with a suitable

ultrafiltration membrane.

Diafiltration Buffer (the final desired buffer without Tween 65).

Stirred reservoir.

Procedure:

Membrane Selection: Choose an ultrafiltration membrane with a Molecular Weight Cut-Off

(MWCO) that is at least 3 to 6 times smaller than the molecular weight of your protein to

ensure >99% protein retention.[15]

System Setup: Assemble the diafiltration system according to the manufacturer's

instructions. If using a TFF system, equilibrate the system with the Diafiltration Buffer.
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Concentration (Optional): If your initial sample volume is large, you can first concentrate it to

a smaller, more manageable volume.

Diafiltration Process: a. Place the protein sample in the reservoir. b. Begin the filtration

process. c. Add the Diafiltration Buffer to the sample reservoir at the same rate that filtrate is

being removed. This maintains a constant volume in the reservoir. d. Continue this process

for at least 6 diafiltration volumes (DV), where one DV is equal to the initial sample volume.

[7] For example, for a 100 mL sample, you would need to pass at least 600 mL of Diafiltration

Buffer through the system.

Final Concentration: After the buffer exchange is complete, stop adding new buffer and allow

the system to concentrate the protein to the desired final volume.

Product Recovery: Collect the purified, concentrated protein from the system.

Protocol 3: Tween 65 Removal Using Acetone Precipitation

This method should be used with caution as it can denature proteins.[16] It is often used for

samples intended for analysis by SDS-PAGE or mass spectrometry where denaturation is

acceptable.

Materials:

Reagent-grade acetone, pre-chilled to -20°C.

Acetone-compatible centrifuge tubes.

Refrigerated centrifuge.

Resuspension buffer (compatible with downstream application).

Procedure:

Sample Preparation: Place your protein sample in a pre-chilled, acetone-compatible tube.

Precipitation: a. Add four volumes of ice-cold (-20°C) acetone to your sample (e.g., add 800

µL of cold acetone to 200 µL of protein sample).[9][16] b. Vortex the tube briefly to mix. c.
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Incubate the mixture at -20°C for at least 60 minutes.[16] Incubation can be extended

overnight.[17]

Pelleting: a. Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the

precipitated protein.[16] b. Carefully decant and discard the supernatant, which contains the

acetone and dissolved Tween 65. Be careful not to disturb the protein pellet.

Pellet Drying: a. Allow the pellet to air-dry in the uncapped tube for 5-30 minutes at room

temperature.[17] Do not over-dry the pellet, as this will make it very difficult to redissolve.

Resuspension: a. Add an appropriate volume of your desired resuspension buffer (e.g.,

sample buffer for SDS-PAGE). b. Vortex or pipette up and down to fully resuspend the

protein pellet. This may require patience and gentle heating depending on the protein and

buffer.
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Caption: Decision tree for selecting a Tween 65 removal method.
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Start: Spin Column

1. Remove storage buffer
(centrifuge)

2. Equilibrate resin with buffer
(add buffer, centrifuge, repeat 3x)

3. Load protein sample
onto resin

4. Incubate at RT
(2-5 min)

5. Centrifuge to collect
purified protein

End: Detergent-free protein

Click to download full resolution via product page

Caption: Workflow for Tween 65 removal using an affinity spin column.
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Caption: Workflow for continuous diafiltration for buffer exchange.
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Problem Possible Cause(s) Suggested Solution(s)

Low Protein Recovery

1. Non-specific binding:

Protein is adsorbing to the

diafiltration membrane or

chromatography resin.

- For diafiltration, ensure the

membrane material is

compatible with your protein

(e.g., PES, regenerated

cellulose).[12]- For affinity

resins, check with the

manufacturer for low-binding

options. Consider adding a

"carrier" protein like BSA for

very dilute samples.[12]

2. Protein precipitation: The

removal process is causing the

protein to aggregate and

precipitate.

- If using precipitation, ensure

the pellet is not over-dried and

use a suitable solubilizing

buffer.[17]- For other methods,

ensure buffer pH and ionic

strength are optimal for protein

stability.[10]

3. Inefficient elution: Protein

remains bound to the affinity

resin.

- Optimize elution conditions

(e.g., pH, salt concentration)

as recommended by the resin

manufacturer.

Inefficient Tween 65 Removal

1. Concentration above CMC:

For diafiltration or dialysis, the

Tween 65 concentration is

above its Critical Micelle

Concentration, forming large

micelles that are not easily

removed.

- Dilute the sample to below

the CMC before starting

diafiltration, if possible.[12]-

Use a method not dependent

on micelle size, such as

affinity/hydrophobic adsorption

chromatography.[6]

2. Insufficient

washing/volumes: Not enough

diafiltration volumes were

used, or the affinity resin was

not washed sufficiently.

- For diafiltration, ensure at

least 6 diafiltration volumes of

new buffer are passed through

the system.[7]- For affinity

chromatography, ensure the

column is washed as per the
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protocol to remove unbound

molecules.

Protein Denaturation or

Aggregation

1. Harsh solvent: Acetone

precipitation is known to cause

denaturation.

- Avoid acetone precipitation if

protein activity is critical.[16]- If

it must be used, perform all

steps at 4°C or on ice and

minimize the time the protein is

in pellet form.

2. Shear stress: High flow

rates in TFF systems can

cause shear stress on

proteins.

- Optimize the pump speed

and pressures in your TFF

system to minimize shear while

maintaining efficient flux.

Interference in Downstream

Assays (e.g., Mass Spec)

1. Incomplete removal: Trace

amounts of Tween 65 remain

and are interfering with the

analysis.

- Repeat the removal step or

combine two different methods

(e.g., diafiltration followed by

an affinity spin column).- Use a

highly efficient method like a

specialized detergent removal

resin.[5]

2. Contamination from

resin/column: Leachables from

the chromatography resin are

interfering.

- Ensure the column and resin

are properly equilibrated and

washed with high-purity buffers

before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Current Challenges and Control Strategies for Polysorbates in Biopharmaceuticals | PDA
[pda.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0049-Acetone-precipitation.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://www.benchchem.com/product/b1164928?utm_src=pdf-custom-synthesis
https://www.pda.org/pda-letter-portal/home/full-article/current-challenges-and-control-strategies-for-polysorbates-in-biopharmaceuticals
https://www.pda.org/pda-letter-portal/home/full-article/current-challenges-and-control-strategies-for-polysorbates-in-biopharmaceuticals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Considerations for the Use of Polysorbates in Biopharmaceuticals - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. documents.thermofisher.com [documents.thermofisher.com]

6. researchgate.net [researchgate.net]

7. ptacts.uspto.gov [ptacts.uspto.gov]

8. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]

9. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

10. cytivalifesciences.com [cytivalifesciences.com]

11. tools.thermofisher.com [tools.thermofisher.com]

12. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo
Fisher Scientific - US [thermofisher.com]

13. Quantitation of low concentrations of polysorbates in high protein concentration
formulations by solid phase extraction and cobalt-thiocyanate derivatization. | Semantic
Scholar [semanticscholar.org]

14. pharmaexcipients.com [pharmaexcipients.com]

15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

16. documents.thermofisher.com [documents.thermofisher.com]

17. Acetone Precipitation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]

To cite this document: BenchChem. [Methods for removing residual Tween 65 from a final
product]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164928#methods-for-removing-residual-tween-65-
from-a-final-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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